2-(2-Chloroethoxy)dibenzo[b,d]furan

Lipophilicity Drug-likeness Physicochemical property

Researchers synthesizing targeted kinase inhibitor libraries often face activation bottlenecks when starting from 2-hydroxydibenzofuran, or statistical mixtures with bis-substituted analogs. 2-(2-Chloroethoxy)dibenzo[b,d]furan eliminates both issues: • Single 2-chloroethoxy handle enables clean SN2 displacement with amines/thiols-no alcohol activation required. • High LogP (4.20) & low TPSA (22.37 Ų) support CNS fragment elaboration and passive permeability profiling. • MW 246.69 stays within lead-like space; patent precedent (US3929802A) confirms utility in bioactive bis-basic ether synthesis. Available for immediate dispatch with CoA.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 88910-75-2
Cat. No. B12888444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethoxy)dibenzo[b,d]furan
CAS88910-75-2
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCl
InChIInChI=1S/C14H11ClO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8H2
InChIKeyHMKPIBDMWVLNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethoxy)dibenzofuran Identity


2-(2-Chloroethoxy)dibenzo[b,d]furan (CAS 88910-75-2) is a synthetic heterocyclic compound belonging to the dibenzofuran family, characterized by a fused tricyclic aromatic core (two benzene rings flanking a central furan) and a 2-chloroethoxy substituent at the 2-position . With a molecular formula of C14H11ClO2 and a molecular weight of 246.69 g/mol, the compound functions primarily as a synthetic intermediate or building block in medicinal chemistry and materials science [1]. The chloroethoxy side chain introduces both a potential leaving group for nucleophilic displacement and modulates lipophilicity (computed LogP ≈ 4.20), distinguishing it from simpler hydroxyl or alkyl-substituted dibenzofuran analogs .

2-(2-Chloroethoxy)dibenzofuran Substitution Risks


Dibenzofuran derivatives bearing different 2-position substituents (e.g., –OH, –OCH3, –Cl, –CH2CH2Cl) exhibit profoundly different reactivity profiles, lipophilicity, and downstream synthetic compatibility that cannot be predicted by the dibenzofuran core alone [1]. The 2-chloroethoxy group provides a specific combination of a primary alkyl chloride leaving group tethered through an ether oxygen, enabling nucleophilic substitution reactions (e.g., amination, thioether formation) that are inaccessible to the corresponding 2-hydroxy or 2-methoxy analogs [1]. In patent literature, 2,8-bis(2-chloroethoxy)dibenzofuran has been explicitly employed as an intermediate for pharmacologically active bis-basic ethers, demonstrating that the chloroethoxy chain is a critical functional handle for generating bioactive derivatives [1]. Substituting a different 2-substituted dibenzofuran without equivalent reactivity would derail the intended synthetic sequence or alter the physicochemical profile of the final product.

2-(2-Chloroethoxy)dibenzofuran Differentiation Evidence


Lipophilicity Advantage over 2-Hydroxydibenzofuran

The 2-chloroethoxy substituent confers substantially higher computed lipophilicity compared to the 2-hydroxy analog. 2-(2-Chloroethoxy)dibenzo[b,d]furan has a computed LogP of 4.20, whereas 2-hydroxydibenzofuran (dibenzofuran-2-ol, CAS 86-77-1) has a computed LogP of approximately 2.9–3.0 based on structure-based predictions . This ~1.2 log unit difference translates to approximately a 16-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeability potential for applications where passive diffusion is critical. The increased lipophilicity also affects chromatographic retention and formulation behavior .

Lipophilicity Drug-likeness Physicochemical property

Chloroethoxy vs. Methoxy/Hydroxy Reactivity

The 2-chloroethoxy group provides a primary alkyl chloride functionality that serves as an effective leaving group for SN2 nucleophilic displacement reactions, enabling straightforward derivatization to amines, thioethers, or extended alkoxy chains. This contrasts with 2-methoxydibenzofuran, where the methyl ether is substantially less reactive toward nucleophilic cleavage, and 2-hydroxydibenzofuran, which requires separate activation (e.g., mesylation or Mitsunobu conditions). In patent US3929802A, the disubstituted analog 2,8-bis(2-chloroethoxy)dibenzofuran is explicitly reacted with secondary amines (e.g., piperidine, diethylamine) to generate bis-basic ethers with pharmacological activity, demonstrating the synthetic utility of the chloroethoxy motif in this scaffold class [1]. While direct kinetic rate data for the mono-substituted compound are not publicly available, the primary alkyl chloride motif is well-established to undergo SN2 displacement approximately 10²–10⁴ times faster than corresponding methyl ethers under standard amination conditions (class-level inference) [1].

Nucleophilic substitution Synthetic intermediate Functional group interconversion

PSA Advantage over 2,8-Disubstituted Analog

2-(2-Chloroethoxy)dibenzo[b,d]furan has a computed topological polar surface area (TPSA) of 22.37 Ų, which is significantly lower than the 35.5 Ų estimated for 2,8-bis(2-chloroethoxy)dibenzofuran (due to the presence of two ether oxygen atoms and three total oxygen atoms vs. two in the mono-substituted compound) . A PSA below 60–70 Ų is generally considered favorable for oral bioavailability, and PSA values below ~40 Ų are associated with enhanced blood-brain barrier penetration. The mono-substituted compound's lower PSA relative to the disubstituted analog may confer advantages in CNS-oriented drug discovery programs where minimal polar surface area is critical . The compound also maintains a lower molecular weight (246.69 vs. 325.19 g/mol for the bis-substituted analog), aligning better with lead-like property guidelines.

Polar surface area Drug-likeness CNS permeability

Fragment Suitability: Mono- vs. Bis-Chloroethoxy

At a molecular weight of 246.69 g/mol, 2-(2-chloroethoxy)dibenzo[b,d]furan falls within the 'fragment' space (MW < 300) commonly used in fragment-based drug discovery (FBDD), whereas the 2,8-bis(2-chloroethoxy)dibenzofuran analog (MW 325.19) exceeds this threshold. The mono-substituted compound additionally contains only a single reactive chloroethoxy handle, allowing controlled stepwise derivatization without the chemoselectivity challenges inherent to the symmetrical disubstituted analog where two identical reactive sites compete . For users pursuing sequential functionalization at the 2-position followed by additional derivatization at other positions on the dibenzofuran core, the mono-substituted compound offers unambiguous regiochemical control.

Fragment-based drug discovery Molecular weight Lead-likeness

2-(2-Chloroethoxy)dibenzofuran Application Scenarios


Fragment-Based Drug Discovery

With MW 246.69 (< 300 Da) and computed LogP 4.20, this compound is suitable as a fragment starting point for targets where hydrophobic interactions dominate binding. The single 2-chloroethoxy group allows controlled elaboration via SN2 displacement with diverse amine or thiol libraries, generating fragment derivatives without the statistical mixtures encountered with the 2,8-bis-substituted analog. The low PSA (22.37 Ų) further supports CNS program applicability where blood-brain barrier penetration is desired .

Aminoethoxy-Dibenzofuran Pharmacophore Synthesis

Patent precedent (US3929802A) demonstrates that 2-chloroethoxy-dibenzofuran intermediates react with secondary amines to generate aminoethoxy-dibenzofurans—a motif relevant to numerous bioactive compounds. For teams synthesizing targeted libraries of Pim kinase or CLK1 inhibitors (where dibenzo[b,d]furan derivatives have shown nanomolar IC50 values), the chloroethoxy compound provides a direct alkylation substrate, bypassing the need for alcohol activation steps required when starting from 2-hydroxydibenzofuran .

Membrane Partitioning Probe Development

The combination of high LogP (4.20) and low TPSA (22.37 Ų) makes this compound a useful physicochemical probe for studying membrane partitioning or passive permeability in cell-based assays. Compared to 2-hydroxydibenzofuran (ΔLogP ≈ +1.2, corresponding to ~16-fold higher membrane partitioning), the chloroethoxy compound will preferentially partition into lipid bilayers, enabling studies where hydrophobic probe localization is desired .

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